6-Bromo-1-(difluoromethyl)naphthalene
Description
6-Bromo-1-(difluoromethyl)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 6-position and a difluoromethyl group (-CF$_2$H) at the 1-position. The naphthalene core provides aromatic stability, while the bromine and difluoromethyl substituents influence its electronic, physical, and reactive properties. Bromine serves as a leaving group or site for cross-coupling reactions, whereas the difluoromethyl group enhances metabolic stability and modulates lipophilicity, a common strategy in medicinal chemistry .
Properties
CAS No. |
1261752-46-8 |
|---|---|
Molecular Formula |
C11H7BrF2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H |
InChI Key |
BGOYFCDOTSAREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(difluoromethyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethyl group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The difluoromethylation step can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Naphthoquinones or other oxidized forms.
Reduction Products: Reduced naphthalene derivatives.
Coupling Products: Biaryl or alkyl-naphthalene compounds.
Scientific Research Applications
6-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features
Analysis :
- The difluoromethyl group in this compound reduces basicity and increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH$_3$) substituents, which are more polar and electron-donating .
- The bromine position (6 vs. 1) influences regioselectivity in reactions. For example, bromine at position 6 in naphthalene derivatives may direct electrophilic substitution to the 2-position due to steric and electronic effects .
Physical Properties
Table 2: Physical Property Comparison
Analysis :
- The difluoromethyl group reduces boiling points compared to hydroxylated analogs (e.g., 6-Bromo-2-hydroxy-1-naphthaldehyde) due to weaker intermolecular hydrogen bonding .
Table 3: Reactivity and Functional Uses
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
